1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one
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Overview
Description
1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol It is characterized by a cyclopropyl ring substituted with four methyl groups and an ethanone group
Preparation Methods
The synthesis of 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropylmethanol with an oxidizing agent to form the corresponding ketone . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups under suitable conditions.
Addition: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific enzymes, alteration of cellular signaling pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:
Cyclopropyl ketones: These compounds share the cyclopropyl ring structure but may have different substituents, leading to variations in reactivity and applications.
Methyl-substituted cyclopropanes: Compounds with different numbers or positions of methyl groups on the cyclopropyl ring can exhibit different chemical and physical properties.
Other cyclopropyl derivatives: Compounds with different functional groups attached to the cyclopropyl ring can have unique reactivities and uses.
Properties
IUPAC Name |
1-(2,2,3,3-tetramethylcyclopropyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6(10)7-8(2,3)9(7,4)5/h7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDDHZRPQVKAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C1(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442642 |
Source
|
Record name | 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60802-86-0 |
Source
|
Record name | 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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